molecular formula C22H21NO7 B2396742 2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate CAS No. 900284-29-9

2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate

Cat. No.: B2396742
CAS No.: 900284-29-9
M. Wt: 411.41
InChI Key: UAXVJHDNRXDDTR-UHFFFAOYSA-N
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Description

2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyethyl group, a benzo[d][1,3]dioxole moiety, and a dimethylindole structure, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is to begin with 1,2-dimethylindole, which undergoes a series of reactions to introduce the benzo[d][1,3]dioxole-5-carbonyl group and the methoxyethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, it might interact with enzymes or receptors in the body, leading to a cascade of biochemical reactions. Further research would be needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • Indole-3-carboxylate derivatives: : These compounds share the indole core but differ in their substituents.

  • Benzo[d][1,3]dioxole derivatives: : These compounds contain the benzo[d][1,3]dioxole moiety but have different functional groups attached.

The uniqueness of 2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-methoxyethyl 5-(1,3-benzodioxole-5-carbonyloxy)-1,2-dimethylindole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO7/c1-13-20(22(25)27-9-8-26-3)16-11-15(5-6-17(16)23(13)2)30-21(24)14-4-7-18-19(10-14)29-12-28-18/h4-7,10-11H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXVJHDNRXDDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C=CC(=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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